molecular formula C18H23N3O2 B8250184 tert-butyl (2S)-2-(5-phenyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

tert-butyl (2S)-2-(5-phenyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B8250184
M. Wt: 313.4 g/mol
InChI Key: HWFTXTHMZXBTKL-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2S)-2-(5-phenyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C18H23N3O2 and its molecular weight is 313.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioprotective Drug Development

(S)-tert-butyl 2-(5-phenyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate and its analogs have been explored in the development of radioprotective drugs. Qin et al. (2009) synthesized novel chiral nitronyl nitroxyl radicals closely related to this compound, evaluating their cytotoxic and radioprotective effects in rat glioma C6 cells (Qin et al., 2009).

Crystal Structure and Vibrational Properties

Chen et al. (2021) explored the crystal structure and vibrational properties of derivatives of imidazo[1,2-a]pyridine, substances similar to (S)-tert-butyl 2-(5-phenyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate. Their study included structural determination via NMR, FT-IR, and X-ray diffraction (Chen et al., 2021).

Synthesis and Characterization of Bioactive Analogs

Maftei et al. (2013) synthesized bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties, which are structurally related to (S)-tert-butyl 2-(5-phenyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate. Their antitumor activity was tested in vitro on a panel of 11 cell lines (Maftei et al., 2013).

Enantioselective Nitrile Anion Cyclization

Chung et al. (2005) described an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, which is relevant for understanding the synthesis routes of compounds like (S)-tert-butyl 2-(5-phenyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate (Chung et al., 2005).

Synthesis and Biological Evaluation as Antilipidemic Agent

Ohno et al. (1999) explored the synthesis and biological evaluation of enantiomers of a compound structurally similar to (S)-tert-butyl 2-(5-phenyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate as potential antilipidemic agents (Ohno et al., 1999).

Crystal Structure Analysis

Naveen et al. (2007) synthesized tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a compound similar to (S)-tert-butyl 2-(5-phenyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate. They characterized the compound using spectroscopy and X-ray diffraction studies (Naveen et al., 2007).

Metabolic Investigation in Rat Liver Microsomes

Yoo et al. (2008) investigated the in vitro metabolism of a novel dipeptidyl peptidase-4 inhibitor, structurally related to (S)-tert-butyl 2-(5-phenyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate, in rat liver microsomes (Yoo et al., 2008).

Properties

IUPAC Name

tert-butyl (2S)-2-(5-phenyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-18(2,3)23-17(22)21-11-7-10-15(21)16-19-12-14(20-16)13-8-5-4-6-9-13/h4-6,8-9,12,15H,7,10-11H2,1-3H3,(H,19,20)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFTXTHMZXBTKL-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl (2S)-2-(5-phenyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl (2S)-2-(5-phenyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-butyl (2S)-2-(5-phenyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-butyl (2S)-2-(5-phenyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Reactant of Route 5
tert-butyl (2S)-2-(5-phenyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-butyl (2S)-2-(5-phenyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.